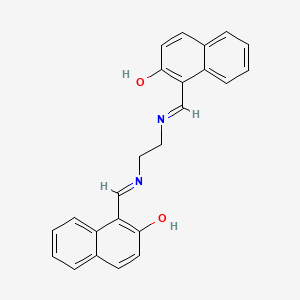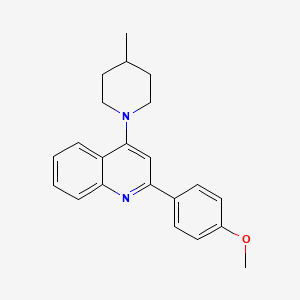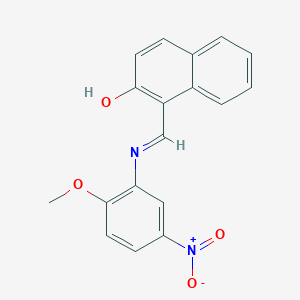
4'-(Phenylazo)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Phenylazo)acetophenone is an organic compound with the molecular formula C14H12N2O. It is a member of the azobenzene family, characterized by the presence of a phenylazo group (-N=N-) attached to an acetophenone moiety. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-(Phenylazo)acetophenone can be synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminoacetophenone using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzene in the presence of a base such as sodium hydroxide to yield 4’-(Phenylazo)acetophenone .
Industrial Production Methods: Industrial production of 4’-(Phenylazo)acetophenone typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 4’-(Phenylazo)acetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The acetophenone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrazo compounds or amines.
Substitution: Halogenated acetophenone derivatives.
Scientific Research Applications
4’-(Phenylazo)acetophenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential use in biological imaging due to its fluorescent properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of 4’-(Phenylazo)acetophenone involves its interaction with cellular components. The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 4’-(Phenylazo)acetanilide
- 3’-(Phenylazo)acetophenone
- 4’-(4-(2-Isoindolinyl)phenylazo)acetophenone
- 4’-(4-(Diethylamino)phenylazo)acetophenone
Comparison: 4’-(Phenylazo)acetophenone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and applications, particularly in the field of dye and pigment production .
Properties
CAS No. |
4827-16-1 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(4-phenyldiazenylphenyl)ethanone |
InChI |
InChI=1S/C14H12N2O/c1-11(17)12-7-9-14(10-8-12)16-15-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
UYXKSJRBCLSBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)






![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)
![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)





